molecular formula C9H7N3O2 B14672947 Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- CAS No. 42837-61-6

Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl-

Cat. No.: B14672947
CAS No.: 42837-61-6
M. Wt: 189.17 g/mol
InChI Key: XIGVHZSEHDMALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- can be synthesized through the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This one-pot method allows for the efficient production of substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high yields and purity. The reaction conditions are optimized to facilitate large-scale production, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The amino group on the oxadiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include a range of substituted oxadiazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

42837-61-6

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

(5-amino-1,2,4-oxadiazol-3-yl)-phenylmethanone

InChI

InChI=1S/C9H7N3O2/c10-9-11-8(12-14-9)7(13)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12)

InChI Key

XIGVHZSEHDMALI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NOC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.